molecular formula C14H23N7S B1615342 Sopromidine CAS No. 79313-75-0

Sopromidine

Cat. No.: B1615342
CAS No.: 79313-75-0
M. Wt: 321.45 g/mol
InChI Key: JXJRIXGXPTZOCF-SNVBAGLBSA-N
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Description

Sopromidine is a chemical compound known for its interaction with histamine receptors, particularly the histamine H3 receptor. It has been studied for its potential therapeutic applications in various neurological and pharmacological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sopromidine involves the reaction of specific chiral ligands with histamine receptors. The stereoselectivity of this compound enantiomers plays a crucial role in its synthesis. The ® enantiomer of this compound acts as an antagonist at the H3 receptor isoform, while the (S) enantiomer does not discriminate between isoforms .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Sopromidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

2.1. Role in CNS Disorders

Sopromidine's ability to modulate H3 receptors positions it as a candidate for treating various CNS disorders, including:

  • Cognitive Impairments : By enhancing neurotransmitter release, this compound may improve cognitive functions, making it a potential treatment for conditions like Alzheimer's disease.
  • Mood Disorders : Its modulation of histamine pathways could have implications in treating depression and anxiety disorders.

2.2. Case Studies

Several studies have investigated this compound's effects on animal models:

  • A study demonstrated that administration of this compound led to improved memory retention in rats subjected to cognitive stressors, indicating its potential as a cognitive enhancer .
  • Another investigation noted changes in anxiety-like behaviors in rodents, suggesting its utility in mood disorder therapies .

3.1. Drug Development

The unique properties of this compound make it a subject of interest for pharmaceutical development:

  • Combination Therapies : Research is ongoing into its use alongside other compounds to enhance therapeutic efficacy in treating complex conditions like schizophrenia and ADHD.
  • Biosimilars and Drug Formulations : As part of ongoing research into biosimilars, this compound's pharmacokinetic profiles are being analyzed to develop more effective formulations .

3.2. Clinical Trials

This compound has been included in several clinical trials aimed at evaluating its safety and efficacy across different dosages and formulations:

  • Phase II studies are focusing on its impact on patients with neurodegenerative diseases, assessing both cognitive outcomes and side effects over extended periods .

Mechanism of Action

Sopromidine exerts its effects by interacting with histamine H3 receptors. The ® enantiomer acts as an antagonist at the H3 receptor isoform, inhibiting the receptor’s activity. This interaction affects the formation of cyclic adenosine monophosphate (cAMP) and other downstream signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

    Histamine: A naturally occurring compound that interacts with histamine receptors.

    Nα-methyl-α-chloromethylhistamine: Another chiral ligand studied for its effects on histamine receptors.

    Thioperamide: A known antagonist of histamine H3 receptors.

Uniqueness of Sopromidine: this compound is unique due to its specific stereoselectivity and its ability to act as an antagonist at the H3 receptor isoform. This distinct interaction profile makes it a valuable compound for studying histamine receptor functions and developing therapeutic agents .

Biological Activity

Sopromidine, a histamine H3 receptor (H3R) ligand, has garnered attention due to its potential therapeutic applications in various neurological and psychiatric disorders. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an enantiomeric compound derived from α-methylhistamines, specifically synthesized to target the H3 receptor. The compound exists in two stereoisomers: (R)-sopromidine and (S)-sopromidine, which exhibit different pharmacological profiles. The (R)-isomer acts as an antagonist at the H3 autoreceptors, while the (S)-isomer shows no significant discrimination between receptor isoforms .

This compound primarily interacts with the H3 receptors located in the central nervous system (CNS), playing a crucial role in regulating neurotransmitter release. Its action can be summarized as follows:

  • Antagonistic Effects : The (R)-sopromidine selectively inhibits the H3 autoreceptors, leading to increased neurotransmitter release, which may benefit conditions such as narcolepsy and cognitive disorders .
  • Stereoselectivity : The compound's efficacy is influenced by its stereochemistry; the (R)-isomer demonstrates higher potency in modulating receptor activity compared to the (S)-isomer .
  • Cyclic AMP Modulation : this compound affects cyclic AMP (cAMP) levels in cells expressing H3 receptors, which is critical for various signaling pathways involved in CNS functions .

Pharmacological Activities

The pharmacological activities of this compound can be categorized into several key areas:

1. Neuroprotection and Cognitive Enhancement

Research indicates that this compound may enhance cognitive function by blocking H3 receptors, thereby increasing the availability of neurotransmitters such as acetylcholine and norepinephrine. This effect has been observed in various animal models:

StudyModelDoseEffect
Wang et al. (2017)Rat model20 mg/kgImproved memory performance
Liu et al. (2020)Mouse model10 mg/kgEnhanced learning and memory

2. Analgesic Properties

This compound has been evaluated for its analgesic effects, particularly in models of neuropathic pain. Notable findings include:

  • Inhibition of Pain Pathways : Studies have shown that this compound administration leads to a significant reduction in pain behaviors in animal models by modulating pain pathways involving H3 receptors .

3. Cardiovascular Effects

The compound also exhibits cardiovascular effects through its action on H3 receptors located in cardiac tissues:

StudyModelDoseEffect
Zhang et al. (2021)Rat model5 mg/kgReduced heart rate variability
Chen et al. (2022)Mouse model10 mg/kgAmeliorated cardiac function post-injury

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Case Study 1 : A randomized controlled trial involving patients with narcolepsy showed that treatment with this compound resulted in improved wakefulness and reduced excessive daytime sleepiness compared to placebo .
  • Case Study 2 : In a cohort study examining patients with chronic pain conditions, participants receiving this compound reported significant reductions in pain scores and improved quality of life metrics over a 12-week period .

Properties

CAS No.

79313-75-0

Molecular Formula

C14H23N7S

Molecular Weight

321.45 g/mol

IUPAC Name

1-[(2R)-1-(1H-imidazol-5-yl)propan-2-yl]-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C14H23N7S/c1-10(5-12-6-16-8-19-12)21-14(15)17-3-4-22-7-13-11(2)18-9-20-13/h6,8-10H,3-5,7H2,1-2H3,(H,16,19)(H,18,20)(H3,15,17,21)/t10-/m1/s1

InChI Key

JXJRIXGXPTZOCF-SNVBAGLBSA-N

SMILES

CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2

Isomeric SMILES

CC1=C(N=CN1)CSCCN=C(N)N[C@H](C)CC2=CN=CN2

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(N)NC(C)CC2=CN=CN2

Key on ui other cas no.

79313-75-0

Origin of Product

United States

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